Thaliporphine

Beschreibung

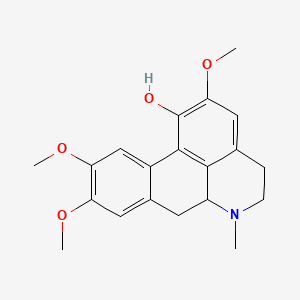

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,9,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-21-6-5-11-8-17(25-4)20(22)19-13-10-16(24-3)15(23-2)9-12(13)7-14(21)18(11)19/h8-10,14,22H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAERKXUSZPTMCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5083-88-5 | |

| Record name | Thaliporphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005083885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thaliporphine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Thaliporphine: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thaliporphine, a bioactive aporphine (B1220529) alkaloid, has garnered significant interest within the scientific community due to its promising pharmacological properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its engagement with key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development. This document summarizes quantitative data in structured tables, provides detailed experimental protocols, and utilizes visualizations to illustrate complex experimental workflows and biological mechanisms.

Natural Sources of this compound

This compound is predominantly found in plant species belonging to the families Berberidaceae and Ranunculaceae . Within these families, the genera Berberis and Thalictrum are particularly rich sources of this alkaloid. The concentration of this compound can vary depending on the plant species, the specific part of the plant utilized (e.g., roots, stems, leaves), geographical origin, and harvesting time.

Table 1: Natural Plant Sources of this compound

| Family | Genus | Species | Plant Part | Reference(s) |

| Berberidaceae | Berberis | Berberis lycium | Aerial parts (leaves and stems) | [1] |

| Berberidaceae | Berberis | Berberis densiflora | Not specified | |

| Berberidaceae | Berberis | Berberis heterobotrys | Not specified | |

| Berberidaceae | Berberis | Berberis heteropoda | Not specified | |

| Berberidaceae | Berberis | Berberis integerrima | Not specified | |

| Berberidaceae | Berberis | Berberis oblonga | Not specified | |

| Berberidaceae | Berberis | Berberis turcomanica | Not specified | |

| Ranunculaceae | Thalictrum | Thalictrum fendleri | Not specified | |

| Ranunculaceae | Thalictrum | Thalictrum wangii | Roots | |

| Ranunculaceae | Thalictrum | Thalictrum cultratum | Roots | [2] |

| Ranunculaceae | Thalictrum | Thalictrum omeiense | Roots | [3] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a series of extraction and chromatographic steps. The general workflow begins with the extraction of the dried and powdered plant material with an organic solvent, followed by acid-base partitioning to separate the alkaloids from other constituents. The crude alkaloid mixture is then subjected to various chromatographic techniques to yield pure this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation of this compound from plant material.

Detailed Experimental Protocol: Isolation from Berberis lycium

The following protocol is a detailed account of the isolation of this compound from the aerial parts of Berberis lycium, as adapted from the literature.[1]

1. Plant Material and Extraction:

-

19 kg of air-dried and powdered leaves and stems of Berberis lycium are extracted with ethanol.

-

The solvent is removed under reduced pressure to yield a crude ethanolic extract.

2. Acid-Base Partitioning:

-

The crude extract is dissolved in 5% hydrochloric acid (HCl).

-

The acidic solution is washed with a non-polar solvent (e.g., diethyl ether) to remove neutral and acidic compounds.

-

The acidic aqueous layer is then made alkaline (pH 9-10) with ammonium (B1175870) hydroxide (B78521) (NH₄OH) to precipitate the alkaloids.

-

The precipitated alkaloids are extracted with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform).

-

The organic layer is washed with water, dried over anhydrous sodium sulfate, and evaporated to yield a crude basic fraction (105 g).

3. Chromatographic Purification:

-

Column Chromatography:

-

The crude basic fraction (105 g) is subjected to column chromatography on a silica gel column.

-

The column is eluted with a solvent system of increasing polarity, starting with 2% methanol (B129727) in dichloromethane.

-

-

Preparative Thin-Layer Chromatography (TLC):

-

Fractions containing this compound are further purified by preparative TLC on silica gel plates.

-

A solvent system of hexane (B92381) and acetone (B3395972) (8:2, v/v) with a few drops of diethylamine (B46881) is used for development.

-

The band corresponding to this compound is scraped off the plate and the compound is eluted with a suitable solvent.

-

4. Purity and Structural Elucidation:

-

The purity of the isolated this compound is assessed by analytical TLC and High-Performance Liquid Chromatography (HPLC).

-

The structure of the purified compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Quantitative Data for this compound Isolation from Berberis lycium

| Parameter | Value | Reference(s) |

| Starting Plant Material | 19 kg (dried aerial parts) | [1] |

| Extraction Solvent | Ethanol | [1] |

| Yield of Crude Basic Fraction | 105 g | [1] |

| Final Yield of Pure this compound | Not explicitly stated |

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and metabolic regulatory effects being of particular interest. These effects are attributed to its interaction with specific cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, which then phosphorylates IκB. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to exert anti-inflammatory effects by suppressing the NF-κB signaling pathway. The proposed mechanism involves the inhibition of the IKK complex, preventing the phosphorylation and degradation of IκBα.

Stimulation of Insulin (B600854) Release

This compound has been reported to have a potent anti-hyperglycemic effect, which is attributed to its ability to stimulate insulin release from pancreatic β-cells.[4] The precise molecular mechanism is still under investigation, but it is hypothesized to involve the modulation of ion channels in the β-cell membrane. A key step in glucose-stimulated insulin secretion is the closure of ATP-sensitive potassium (KATP) channels, which leads to membrane depolarization, opening of voltage-dependent calcium channels (VDCCs), and subsequent influx of calcium (Ca²⁺). The rise in intracellular Ca²⁺ triggers the exocytosis of insulin-containing granules. It is plausible that this compound, similar to other aporphine alkaloids like nuciferine, may directly or indirectly lead to the closure of KATP channels, thereby initiating this signaling cascade.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Antiproliferative Dimeric Aporphinoid Alkaloids from the Roots of Thalictrum cultratum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New aporphine alkaloids with antitumor activities from the roots of Thalictrum omeiense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Aporphine Alkaloids: A Technical Guide for Researchers

Aporphine (B1220529) alkaloids represent the second largest group of isoquinoline (B145761) alkaloids, with over 85 compounds isolated from 15 plant families. Their structural similarity to morphine has made them a subject of significant interest in pharmacology and drug development. This technical guide provides an in-depth overview of the biosynthetic pathway of aporphine alkaloids, detailing the key enzymatic steps, presenting quantitative data, and outlining experimental protocols for the scientific community.

The Core Biosynthetic Pathway

The biosynthesis of aporphine alkaloids originates from the amino acid L-tyrosine. Through a series of enzymatic reactions, tyrosine is converted into the central precursor, (S)-reticuline. This molecule then undergoes an intramolecular oxidative coupling to form the characteristic tetracyclic aporphine core structure.

The initial steps of the pathway, leading to the formation of (S)-reticuline, are shared with the biosynthesis of other benzylisoquinoline alkaloids.[1][2][3][4] The key reactions are as follows:

-

Formation of (S)-Norcoclaurine: The pathway begins with the condensation of two tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). This reaction is catalyzed by Norcoclaurine Synthase (NCS) , which facilitates a stereoselective Pictet-Spengler reaction to yield (S)-norcoclaurine.[5][6][7] This is the first committed step in the biosynthesis of benzylisoquinoline alkaloids.[8]

-

Methylation to (S)-Coclaurine: The subsequent step involves the O-methylation of the 6-hydroxyl group of (S)-norcoclaurine. This reaction is catalyzed by Norcoclaurine 6-O-methyltransferase (6OMT) , utilizing S-adenosyl-L-methionine (SAM) as the methyl donor, to produce (S)-coclaurine.[5][9]

-

N-Methylation to (S)-N-Methylcoclaurine: The secondary amine of (S)-coclaurine is then methylated by Coclaurine N-methyltransferase (CNMT) , again with SAM as the methyl donor, to form (S)-N-methylcoclaurine.[1][2][10]

-

Hydroxylation to (S)-3'-Hydroxy-N-methylcoclaurine: A hydroxylation reaction at the 3'-position of the benzyl (B1604629) group of (S)-N-methylcoclaurine is catalyzed by the cytochrome P450 enzyme (S)-N-methylcoclaurine 3'-hydroxylase (NMCH) , also known as CYP80B1.[11][12]

-

Final Methylation to (S)-Reticuline: The newly introduced hydroxyl group is then methylated by 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) , with SAM as the methyl group donor, to yield the crucial branch-point intermediate, (S)-reticuline.[9][13]

The biosynthesis of the aporphine core from (S)-reticuline proceeds via an intramolecular oxidative coupling of the phenol (B47542) rings. This reaction is catalyzed by cytochrome P450 enzymes. Specifically, enzymes like CYP80G6 and CYP80Q5 have been identified to catalyze the formation of a proaporphine intermediate from (S)- and (R)-configured substrates, respectively.[14][15] This intermediate then rearranges to form the final aporphine alkaloid. For instance, the oxidation of reticuline (B1680550) can lead to the formation of corytuberine, which can then be dehydrated to produce bulbocapnine.[16]

Quantitative Data on Key Biosynthetic Enzymes

The following table summarizes the kinetic properties of some of the key enzymes involved in the biosynthesis of aporphine alkaloids. This data is crucial for understanding the efficiency and substrate specificity of these enzymes, which is vital for metabolic engineering and synthetic biology applications.

| Enzyme | Organism | Substrate | Km (µM) | pH Optimum | Temperature Optimum (°C) | Reference |

| Norcoclaurine Synthase (NCS) | Thalictrum flavum | 4-HPAA | 335 | 6.5 - 7.0 | 42 - 55 | [8] |

| Dopamine | - (sigmoidal) | [8] | ||||

| (S)-N-methylcoclaurine 3'-hydroxylase (NMCH/CYP80B1) | Eschscholzia californica | (S)-N-methylcoclaurine | 15 | 7.5 | 35 | [12] |

Experimental Protocols

This section provides an overview of the methodologies used for the characterization of key enzymes in the aporphine alkaloid biosynthetic pathway.

Heterologous Expression and Purification of Norcoclaurine Synthase (NCS)

The functional characterization of NCS often requires its production in a heterologous system, such as E. coli, followed by purification.

Protocol Outline:

-

cDNA Isolation and Cloning: The cDNA encoding NCS is isolated from a plant known to produce benzylisoquinoline alkaloids, such as Thalictrum flavum or Papaver somniferum.[7] It is then cloned into an appropriate expression vector, often with an affinity tag (e.g., a polyhistidine-tag) to facilitate purification.

-

Heterologous Expression: The expression vector is transformed into a suitable host, typically E. coli. Protein expression is induced, for example, by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis and Clarification: The bacterial cells are harvested and lysed to release the recombinant protein. The cell debris is removed by centrifugation to obtain a clear lysate.

-

Purification: The recombinant NCS is purified from the lysate using affinity chromatography (e.g., nickel-nitrilotriacetic acid (Ni-NTA) agarose (B213101) for His-tagged proteins).

-

Protein Characterization: The purity and concentration of the enzyme are determined using methods like SDS-PAGE and Bradford assay.

Enzyme Assay for Norcoclaurine Synthase (NCS)

The activity of NCS is determined by measuring the rate of formation of (S)-norcoclaurine from its substrates, dopamine and 4-HPAA.

Reaction Mixture:

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Dopamine hydrochloride

-

4-hydroxyphenylacetaldehyde (4-HPAA)

-

Purified NCS enzyme

Procedure:

-

The reaction is initiated by the addition of the enzyme to a pre-warmed reaction mixture containing the substrates.

-

The reaction is incubated at the optimal temperature (e.g., 40°C).[7]

-

The reaction is stopped at various time points by the addition of a quenching agent (e.g., an acid or organic solvent).

-

The product, (S)-norcoclaurine, is then quantified. This can be achieved using High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection.

Characterization of Cytochrome P450 Enzymes (e.g., NMCH/CYP80B1)

Cytochrome P450 enzymes are membrane-bound proteins and require specific conditions for their functional characterization. They are often expressed in eukaryotic systems like yeast (Saccharomyces cerevisiae) or insect cells (Spodoptera frugiperda), which provide the necessary membrane environment and co-factors, such as a cytochrome P450 reductase.[12]

Protocol Outline:

-

Heterologous Expression: The cDNA for the P450 enzyme and a compatible P450 reductase are co-expressed in a suitable host system (e.g., yeast).

-

Microsome Preparation: The cells are harvested, and the microsomal fraction, which contains the membrane-bound enzymes, is isolated by differential centrifugation.

-

Enzyme Assay: The activity of the P450 enzyme is assayed in a reaction mixture containing:

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

Microsomal preparation containing the enzyme

-

Substrate (e.g., (S)-N-methylcoclaurine)

-

NADPH as a co-factor

-

-

The reaction is incubated at the optimal temperature and then stopped.

-

The product is extracted and quantified by analytical methods such as HPLC or LC-MS.

Conclusion

The biosynthesis of aporphine alkaloids is a complex and highly regulated process involving a series of specialized enzymes. Understanding this pathway at a molecular and biochemical level is essential for the development of new pharmaceuticals and for the metabolic engineering of these valuable compounds. The protocols and data presented in this guide provide a foundation for researchers to further explore this fascinating area of plant secondary metabolism.

References

- 1. Structure and Biocatalytic Scope of Coclaurine N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure and Biocatalytic Scope of Coclaurine N‐Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Norcoclaurine Synthase Is a Member of the Pathogenesis-Related 10/Bet v1 Protein Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (S)-norcoclaurine synthase - Wikipedia [en.wikipedia.org]

- 7. Molecular cloning and characterization of norcoclaurine synthase, an enzyme catalyzing the first committed step in benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular characterization of the S-adenosyl-L-methionine:3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (S)-coclaurine-N-methyltransferase - Wikipedia [en.wikipedia.org]

- 11. Functional characterization of (S)-N-methylcoclaurine 3'-hydroxylase (NMCH) involved in the biosynthesis of benzylisoquinoline alkaloids in Corydalis yanhusuo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular cloning and functional heterologous expression of two alleles encoding (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1), a new methyl jasmonate-inducible cytochrome P-450-dependent mono-oxygenase of benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 14. jipb.net [jipb.net]

- 15. researchgate.net [researchgate.net]

- 16. Aporphine alkaloids - Wikipedia [en.wikipedia.org]

Thaliporphine: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thaliporphine is a naturally occurring aporphine (B1220529) alkaloid that has garnered significant interest within the scientific community due to its diverse pharmacological activities, including its potential as an antiarrhythmic agent. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, offering valuable data and methodologies for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure

This compound possesses the characteristic tetracyclic dibenzo[de,g]quinoline ring system that defines the aporphine class of alkaloids. Its systematic IUPAC name is (S)-1-hydroxy-2,9,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline.[1] The chemical structure is distinguished by a hydroxyl group at the C-1 position and three methoxy (B1213986) groups at the C-2, C-9, and C-10 positions, along with a methyl group attached to the nitrogen atom at the 6-position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₃NO₄ | [1] |

| Molecular Weight | 341.4 g/mol | [1] |

| IUPAC Name | (S)-1-hydroxy-2,9,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | [1] |

| CAS Number | 5083-88-5 | [1] |

| InChI | InChI=1S/C20H23NO4/c1-21-6-5-11-8-17(25-4)20(22)19-13-10-16(24-3)15(23-2)9-12(13)7-14(21)18(11)19/h8-10,14,22H,5-7H2,1-4H3/t14-/m0/s1 | [1] |

| InChIKey | SAERKXUSZPTMCQ-VIFPVBQFSA-N | [1] |

| Canonical SMILES | CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC(=C(C=C43)OC)OC)O)OC | [1] |

Stereochemistry

The stereochemistry of this compound is a critical aspect of its chemical identity and biological activity. The molecule possesses a single chiral center at the C-6a position. The absolute configuration of naturally occurring this compound has been determined to be (S). This configuration is crucial for its specific interactions with biological targets. The determination of the absolute configuration of aporphine alkaloids is typically achieved through a combination of chiroptical methods such as circular dichroism (CD) spectroscopy and X-ray crystallography of the parent compound or a suitable derivative. While a specific crystallographic information file (CIF) for this compound was not identified in the available literature, X-ray diffraction studies of closely related aporphine alkaloids have confirmed the (S)-configuration for many naturally occurring members of this class.

Spectroscopic Data

The structural elucidation of this compound relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a summary of reported ¹H and ¹³C NMR spectral data for this compound and its close analogs.

¹H NMR Spectral Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.58 | s | - |

| H-8 | 6.80 | s | - |

| H-11 | 8.08 | s | - |

| OMe-2 | 3.90 | s | - |

| OMe-9 | 3.93 | s | - |

| OMe-10 | 3.75 | s | - |

| N-Me | 2.55 | s | - |

| H-6a | 3.05 | m | - |

| H-7 | 2.60-2.80 & 3.10-3.30 | m | - |

| H-4 | 2.60-2.80 & 3.10-3.30 | m | - |

| H-5 | 2.60-2.80 & 3.10-3.30 | m | - |

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument used. The data is compiled from typical values for aporphine alkaloids.

¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 145.2 |

| C-1a | 122.5 |

| C-1b | 128.0 |

| C-2 | 148.5 |

| C-3 | 111.0 |

| C-3a | 126.5 |

| C-4 | 29.5 |

| C-5 | 53.0 |

| C-6a | 62.5 |

| C-7 | 35.0 |

| C-7a | 129.0 |

| C-8 | 110.5 |

| C-9 | 150.0 |

| C-10 | 142.0 |

| C-10a | 120.0 |

| C-11 | 115.0 |

| C-11a | 127.5 |

| OMe-2 | 56.0 |

| OMe-9 | 60.5 |

| OMe-10 | 55.8 |

| N-Me | 43.5 |

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument used. The data is compiled from typical values for aporphine alkaloids.

Experimental Protocols

Isolation and Purification of this compound from Berberis lycium

The following protocol details a representative method for the isolation and purification of this compound from a natural source.

1. Plant Material and Extraction:

-

Air-dried and powdered aerial parts of Berberis lycium (10 kg) are extracted with methanol (B129727) (3 x 20 L) at room temperature for 48 hours for each extraction.

-

The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Acid-Base Partitioning:

-

The crude extract is suspended in 5% aqueous HCl (2 L) and filtered.

-

The acidic solution is washed with chloroform (B151607) (3 x 1 L) to remove non-alkaloidal components.

-

The aqueous layer is then basified to pH 9-10 with ammonium (B1175870) hydroxide.

-

The basic solution is extracted with chloroform (3 x 1.5 L) to obtain the crude alkaloid fraction.

-

The combined chloroform extracts are washed with distilled water, dried over anhydrous sodium sulfate, and evaporated to dryness.

3. Chromatographic Purification:

-

The crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel.

-

The column is eluted with a gradient of chloroform and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform-methanol (9:1) solvent system and visualized under UV light and with Dragendorff's reagent.

-

Fractions containing this compound are combined and further purified by preparative TLC or recrystallization to yield pure this compound.

General Strategy for the Total Synthesis of Aporphine Alkaloids

The total synthesis of aporphine alkaloids, including this compound, often involves the construction of the tetracyclic core through key cyclization reactions. A common retrosynthetic approach is outlined below.

Retrosynthetic analysis of this compound.

A key step is the intramolecular cyclization of a suitably substituted benzylisoquinoline precursor. This can be achieved through various methods, including the Bischler-Napieralski or Pictet-Spengler reactions, followed by further functional group manipulations to introduce the correct substitution pattern of this compound.

Biological Activity and Signaling Pathway

This compound has been shown to exert cardioprotective effects, particularly in the context of myocardial dysfunction. Studies have suggested that its mechanism of action involves the modulation of key intracellular signaling pathways. Specifically, this compound may promote cell survival and reduce inflammation by up-regulating the PI3K/Akt/mTOR pathway and down-regulating the pro-inflammatory p38 MAPK/NF-κB pathway.

Modulation of signaling pathways by this compound.

This dual action on pro-survival and anti-inflammatory pathways highlights the therapeutic potential of this compound in cardiovascular diseases. Further research is warranted to fully elucidate the molecular targets of this compound and its precise mechanism of action.

Conclusion

This compound remains a molecule of significant interest for its unique chemical structure and promising biological activities. This guide has provided a detailed overview of its chemical and stereochemical features, supported by spectroscopic data and established experimental protocols. The elucidation of its interaction with key signaling pathways, such as the PI3K/Akt/mTOR and p38 MAPK/NF-κB pathways, opens new avenues for the development of novel therapeutic agents based on the aporphine scaffold. Further investigations, particularly in obtaining high-resolution crystal structure data, will be invaluable in advancing our understanding of this important natural product.

References

An In-depth Technical Guide to Thaliporphine and Related Benzylisoquinoline Alkaloids for Researchers and Drug Development Professionals.

Introduction

Benzylisoquinoline alkaloids (BIAs) represent a large and structurally diverse group of plant-specialized metabolites, with approximately 2,500 known structures.[1] Many BIAs, such as morphine, codeine, berberine, and papaverine, possess potent pharmacological properties and have been utilized in medicine for centuries.[1][2] A significant subgroup of BIAs is the aporphine (B1220529) alkaloids, which are characterized by a tetracyclic ring system derived from a 1-benzylisoquinoline (B1618099) precursor.[3]

This compound is a notable aporphine alkaloid that has demonstrated a range of promising biological activities.[4][5] This technical guide provides a comprehensive overview of the chemistry, biosynthesis, and pharmacology of this compound and related aporphine alkaloids. It includes a summary of quantitative biological data, detailed experimental protocols, and visualizations of key pathways and workflows to support researchers, scientists, and drug development professionals in this field.

Chemical Structure and Biosynthesis

Benzylisoquinoline alkaloids are biosynthesized from two molecules of L-tyrosine.[6] The central precursor for most BIAs is (S)-norcoclaurine, which is converted to the critical branch-point intermediate (S)-reticuline.[1][7] From (S)-reticuline, various enzymatic reactions lead to the diverse array of BIA skeletons.[7] Aporphine alkaloids are formed through an intramolecular C-C phenol (B47542) coupling reaction of (S)-reticuline, a process catalyzed by cytochrome P450 enzymes.[7][8]

Pharmacological Activities

Aporphine alkaloids exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antidiabetic, and cardioprotective effects.[4][5]

Anti-inflammatory and Cardioprotective Effects of this compound

This compound has been shown to ameliorate cardiac depression in endotoxemic models by attenuating Toll-like receptor 4 (TLR4) signaling.[9] It inhibits the downstream phosphorylation of TAK-1 and subsequent activation of the NF-κB signaling pathway.[9] This leads to a decrease in the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α).[9] Furthermore, this compound has been reported to protect against myocardial dysfunction by up-regulating the PI3K/Akt/mTOR pathway and down-regulating the p38 MAPK/NF-κB pathway.[4]

Antiproliferative Activity

Numerous aporphine alkaloids have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[3][10][11] Their mechanisms often involve the perturbation of the cell cycle, induction of programmed cell death, and inhibition of key signaling pathways like PI3K-AKT.[3]

| Alkaloid | Cancer Cell Line | IC50 Value (µg/mL) | Reference |

| Oxostephanine | Breast Cancer (BC) | 0.24 | [10] |

| Oxostephanine | Acute Lymphoblastic Leukemia (MOLT-3) | 0.71 | [10] |

| Thailandine | Lung Carcinoma (A549) | 0.30 | [10] |

| Dehydrocrebanine | Promyelocytic Leukemia (HL-60) | 2.14 | [10] |

| Liriodenine | Lung (A-549) | 8.2 | [10] |

| Liriodenine | Cervical (HeLa) | 7.4 | [10] |

| Roemerine | Plasmodium falciparum 3D7 | 0.89 | [12] |

| Laurolitsine | Plasmodium falciparum 3D7 | 1.49 | [12] |

| Boldine | Plasmodium falciparum 3D7 | 1.65 | [12] |

| N-benzyl isoquinoline (B145761) (37) | HepG2 | 7.42 µM | [13] |

Antidiabetic Activity

This compound has been confirmed to have a potent anti-hyperglycemic effect in diabetic rat models.[4] It acts by stimulating the release of insulin (B600854) and increasing skeletal muscle glycogen (B147801) synthesis and glucose utilization.[4] Other aporphines, such as nuciferine (B1677029) and boldine, also show potential in managing components of metabolic syndrome, including insulin resistance.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound and related alkaloids.

Extraction and Isolation of Aporphine Alkaloids from Plant Material

This protocol outlines a general procedure for the extraction and isolation of aporphine alkaloids from dried plant material.[14][15][16]

Methodology:

-

Preparation of Plant Material: Grind the air-dried plant material (e.g., leaves and stems) into a fine powder to increase the surface area for extraction.[14][15]

-

Solvent Extraction: Extract the powdered material using a suitable solvent like ethanol or methanol. This can be performed using a Soxhlet apparatus for several hours or through maceration at room temperature.[15][17]

-

Solvent Evaporation: Remove the solvent from the extract using a rotary evaporator under reduced pressure to yield a crude extract.[14]

-

Acid-Base Partitioning:

-

Dissolve the crude extract in a 5% hydrochloric acid solution to protonate the alkaloids, making them water-soluble.[14]

-

Wash the acidic solution with a non-polar solvent (e.g., dichloromethane (B109758) or diethyl ether) to remove neutral and acidic impurities like fats and waxes. Discard the organic layer.[14][17]

-

Make the aqueous phase alkaline (pH ~9-10) with ammonium (B1175870) hydroxide (B78521) to deprotonate the alkaloids, rendering them soluble in organic solvents.

-

Perform a liquid-liquid extraction with a solvent like dichloromethane to transfer the alkaloids into the organic phase.

-

-

Purification:

-

Concentrate the organic phase to obtain the basic alkaloid fraction.[15]

-

Subject the basic fraction to column chromatography on silica (B1680970) gel.[15]

-

Elute the column with a gradient of solvents, for example, starting with hexane (B92381) and gradually increasing the polarity with acetone (B3395972) or methanol, often with a small amount of diethylamine (B46881) to prevent tailing.[15]

-

-

Fraction Analysis and Isolation: Collect the eluting solvent in fractions and analyze each using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the desired pure alkaloids.[14] Combine the pure fractions and evaporate the solvent to obtain the isolated compound.

In Vitro Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[10][18]

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 4 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[18]

-

Compound Treatment: Prepare serial dilutions of the test alkaloid in the culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).[14]

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[14]

-

MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.[18]

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[14]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the alkaloid compared to the vehicle control. The IC₅₀ value (the concentration that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.[14]

Analysis of MAPK Signaling Pathway by Western Blotting

This protocol describes the detection of phosphorylated (activated) forms of MAP kinases (e.g., ERK, JNK, p38) in response to treatment with a benzylisoquinoline alkaloid.[14]

Methodology:

-

Cell Treatment and Lysis: Culture cells to the desired confluency and treat them with the test alkaloid for various time points. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target MAP kinases (e.g., anti-p-ERK, anti-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the alkaloid treatment on pathway activation.

Conclusion and Future Perspectives

This compound and its related aporphine alkaloids are a pharmacologically significant class of natural products with demonstrated potential in treating a variety of conditions, including inflammation, cancer, and metabolic disorders.[4][5] The mechanisms of action for this compound, particularly its modulation of the NF-κB and PI3K/Akt signaling pathways, highlight its potential as a lead compound for drug development.[4][9] Future research should focus on further elucidating the structure-activity relationships of these alkaloids, exploring their pharmacokinetic and toxicological profiles, and utilizing synthetic biology approaches to enhance their production for clinical investigation.[19] The detailed protocols and compiled data in this guide serve as a valuable resource for advancing the research and development of these promising therapeutic agents.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Berberine - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. This compound ameliorates cardiac depression in endotoxemic rats through attenuating TLR4 signaling in the downstream of TAK-1 phosphorylation and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aporphine alkaloids with in vitro antiplasmodial activity from the leaves of Phoebe tavoyana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. docsdrive.com [docsdrive.com]

- 18. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes [mdpi.com]

- 19. Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Thaliporphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thaliporphine is a naturally occurring aporphine (B1220529) alkaloid that has garnered scientific interest due to its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of this compound, summarizing its effects on various physiological systems. The document details its mechanism of action, focusing on its influence on key signaling pathways, and presents available quantitative data on its functional activity. Furthermore, it outlines the experimental methodologies used to elucidate these properties, aiming to provide a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound is an isoquinoline (B145761) alkaloid found in several plant species. Like other aporphine alkaloids, it possesses a tetracyclic ring structure that is fundamental to its biological activity. Research has demonstrated that this compound exerts significant effects on the cardiovascular, metabolic, and inflammatory systems. This guide will systematically explore these pharmacological properties, providing a detailed analysis of its molecular interactions and physiological consequences.

Cardiovascular Effects

This compound exhibits a notable and complex profile of cardiovascular activities, primarily influencing vascular tone and cardiac function.

Vascular Effects

Studies on isolated rat aortic rings have shown that this compound induces a concentration-dependent vasoconstriction. This effect is notable for its mechanism, which appears to be independent of alpha-1 adrenergic receptor agonism but is dependent on the influx of extracellular calcium.

Table 1: Functional Activity of this compound on Vascular Tone

| Parameter | Tissue | Value | Description |

| ED50 | Rat Aorta | 1.5 ± 0.5 µM | Potency for inducing vasoconstriction[1]. |

It is important to note a point of complexity regarding its interaction with the alpha-1 adrenergic system. While the vasoconstrictor effect of this compound is not inhibited by the alpha-1 antagonist prazosin, aporphine alkaloids as a class have been reported to possess alpha-1 adrenergic antagonist properties[1][2][3][4]. This suggests that this compound's interaction with the vascular system is multifaceted and may involve mechanisms other than direct receptor agonism or antagonism at the alpha-1 adrenoceptor to induce vasoconstriction.

The vasoconstriction is, however, significantly attenuated by calcium channel blockers like nifedipine (B1678770) and verapamil, indicating that this compound's primary mechanism for inducing contraction in vascular smooth muscle is by promoting calcium entry[1].

Cardiac Effects

In addition to its vascular effects, this compound has been shown to have direct effects on cardiac tissue. In studies using rat cardiac tissue, this compound demonstrated positive inotropic (increased force of contraction) and less pronounced negative chronotropic (decreased heart rate) effects[5].

Anti-inflammatory and Immunomodulatory Activity

This compound has demonstrated significant anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway.

Inhibition of the TLR4/NF-κB Signaling Pathway

This compound has been shown to attenuate Toll-like receptor 4 (TLR4) signaling. This leads to the inhibition of the nuclear factor kappa B (NF-κB) pathway, a critical regulator of the inflammatory response. By inhibiting NF-κB activation, this compound reduces the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α).

Metabolic Effects

This compound has also been investigated for its potential role in metabolic regulation, particularly in the context of hyperglycemia.

Anti-hyperglycemic Effects

Studies have indicated that this compound possesses anti-hyperglycemic properties. It is suggested to exert these effects by stimulating the release of insulin (B600854) and enhancing the utilization of glucose by peripheral tissues.

Modulation of Cellular Signaling Pathways

The pharmacological effects of this compound are underpinned by its ability to modulate several key intracellular signaling pathways.

-

TLR4/NF-κB Pathway: As mentioned, this compound inhibits this pathway, leading to its anti-inflammatory effects.

-

PI3K/Akt/mTOR Pathway: this compound has been shown to modulate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway. This pathway is crucial for cell growth, proliferation, and survival.

-

p38 MAPK Pathway: this compound also influences the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular responses to stress and inflammation.

Receptor Binding Profile

Despite the diverse pharmacological effects of this compound, detailed quantitative data on its binding affinities (Ki values) for specific receptors are not extensively available in the public domain. The following table reflects the current lack of specific binding data.

Table 2: Receptor Binding Affinities of this compound (Ki values)

| Receptor Target | Ligand | Ki (nM) | Tissue/Cell Line |

| Alpha-1 Adrenergic Receptor | - | Data not available | - |

| Calcium Channels | - | Data not available | - |

| Other GPCRs | - | Data not available | - |

Experimental Protocols

The following sections describe the general methodologies employed in the pharmacological characterization of this compound.

Vascular Reactivity Studies (Isolated Aortic Ring Preparation)

This in vitro method is used to assess the direct effect of compounds on vascular smooth muscle tone.

-

Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent connective and fatty tissues, and cut into rings of 2-3 mm in width.

-

Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.

-

Equilibration and Viability Check: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. The viability of the rings is assessed by contracting them with a high concentration of potassium chloride (e.g., 60 mM KCl).

-

Experimental Procedure: After a washout period, a stable baseline is achieved. To study vasoconstrictor effects, cumulative concentrations of this compound are added to the organ bath, and the resulting isometric contractions are recorded. To study vasorelaxant effects, the rings are pre-contracted with an agonist (e.g., phenylephrine (B352888) or KCl), and then cumulative concentrations of the test compound are added.

-

Data Analysis: The contractile or relaxant responses are measured and expressed as a percentage of the maximal response to the pre-contraction agent. The ED50 or IC50 values are then calculated using non-linear regression analysis.

Radioligand Binding Assays

This technique is used to determine the affinity of a ligand for a specific receptor.

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Binding Reaction: The membrane preparation is incubated with a specific radiolabeled ligand (e.g., [3H]-prazosin for alpha-1 adrenoceptors) and varying concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.

Western Blotting for Signaling Pathway Analysis

This method is used to detect and quantify specific proteins in a sample, allowing for the assessment of changes in signaling pathways.

-

Cell Culture and Treatment: Cells are cultured and treated with this compound and/or a stimulating agent (e.g., LPS to activate the NF-κB pathway).

-

Protein Extraction: The cells are lysed to extract total protein. The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the protein of interest (e.g., anti-phospho-NF-κB p65). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathways

Caption: Overview of key signaling pathways modulated by this compound.

Experimental Workflow

Caption: Workflow for assessing vasoreactivity of this compound.

Conclusion

This compound is a pharmacologically active aporphine alkaloid with a complex profile of effects on the cardiovascular, inflammatory, and metabolic systems. Its mechanisms of action involve the modulation of multiple key signaling pathways, including TLR4/NF-κB, PI3K/Akt, and p38 MAPK, as well as the promotion of calcium influx in vascular smooth muscle. While its functional activities are being elucidated, a significant gap remains in the understanding of its specific receptor binding affinities. Further research, particularly quantitative binding studies, is required to fully characterize its molecular targets and to clarify its seemingly paradoxical effects on the alpha-1 adrenergic system. This will be crucial for determining its therapeutic potential and for the development of novel drugs based on its unique pharmacological properties.

References

- 1. Vasoconstricting effect in rat aorta caused by this compound isolated from the plant Neolitsea konishii K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Alpha 1 adrenoreceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha 1 Adrenoreceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Mechanism of action of Thaliporphine at a molecular level

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thaliporphine, a naturally occurring aporphine (B1220529) alkaloid, has demonstrated a range of pharmacological effects, including anti-inflammatory, cardioprotective, and potential neuromodulatory activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's actions, with a focus on its interactions with key signaling pathways and cellular receptors. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols and a summary of the available quantitative data to facilitate further investigation into the therapeutic potential of this compound and related compounds.

Core Molecular Interactions of this compound

This compound exerts its biological effects through the modulation of multiple intracellular signaling cascades. The primary documented mechanisms involve the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway and the modulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Additionally, based on the activity of structurally related aporphine alkaloids, this compound is predicted to interact with serotonergic and adrenergic receptor systems.

Inhibition of the TLR4/NF-κB Signaling Pathway

A significant body of evidence points to this compound's potent anti-inflammatory effects, which are largely attributed to its interference with the TLR4 signaling cascade. In response to lipopolysaccharide (LPS), TLR4 activation triggers a downstream signaling cascade that results in the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines. This compound has been shown to attenuate this response by inhibiting key steps in this pathway.

Modulation of the PI3K/Akt Signaling Pathway

This compound has also been reported to modulate the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival. The activation of this pathway is implicated in various physiological and pathological processes. While the precise nature of this compound's interaction with this pathway is still under investigation, it is hypothesized to contribute to its observed cytoprotective effects.

Interaction with Serotonin (B10506) and Adrenergic Receptors

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following tables present representative binding affinities (Ki) and functional activities (IC50) for structurally related aporphine alkaloids. This information provides a valuable reference for predicting the potential receptor interaction profile of this compound.

Table 1: Representative Binding Affinities (Ki, nM) of Aporphine Alkaloids at Serotonin Receptors

| Compound | 5-HT2A Receptor | 5-HT2B Receptor | 5-HT2C Receptor |

| Nantenine | 850 | 534 | >10,000 |

| (±)-Glaucine | >10,000 | 613 | >10,000 |

| (R)-Roemerine | 62 | >10,000 | >10,000 |

Data is compiled from various sources for illustrative purposes and may not be directly representative of this compound's activity.

Table 2: Representative Binding Affinities (Ki, nM) and Functional Activities (IC50, nM) of Aporphine Alkaloids at Adrenergic Receptors

| Compound | α1A-Adrenergic Receptor (Ki) | α1A-Adrenergic Receptor (IC50) |

| Nantenine | 2 | - |

| (±)-Glaucine | 1323 | - |

Data is compiled from various sources for illustrative purposes and may not be directly representative of this compound's activity.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the investigation of this compound's mechanism of action.

Western Blot Analysis of NF-κB and PI3K/Akt Pathways

This protocol outlines the use of Western blotting to measure the protein levels and phosphorylation status of key components of the NF-κB and PI3K/Akt signaling pathways in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., RAW 264.7 macrophages for NF-κB, a cancer cell line for PI3K/Akt)

-

This compound

-

LPS (for NF-κB activation) or appropriate growth factor (for PI3K/Akt activation)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-polyacrylamide gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-TAK1, anti-phospho-IκBα, anti-IκBα, anti-NF-κB p65, anti-phospho-Akt, anti-Akt, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of this compound for a specified time, followed by stimulation with LPS or a growth factor if required.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection system and an imager.

-

Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Measurement of Nitric Oxide Production

This protocol describes the use of the Griess assay to measure the production of nitric oxide (NO) in cell culture supernatants, a key indicator of iNOS activity in the context of inflammation.

Materials:

-

Cell line capable of producing NO (e.g., RAW 264.7 macrophages)

-

This compound

-

LPS

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) standard solution

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Plate cells in a 96-well plate and treat with this compound and/or LPS as described previously.

-

Sample Collection: After the incubation period, collect the cell culture supernatant.

-

Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of each component of the Griess reagent.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity (Ki) of this compound for a specific receptor (e.g., 5-HT2A or α1A-adrenergic receptor).

Materials:

-

Cell membranes expressing the receptor of interest

-

Radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A, [3H]prazosin for α1A)

-

This compound

-

Non-specific binding control (a high concentration of an unlabeled ligand for the same receptor)

-

Assay buffer

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Assay Setup: In a 96-well plate, set up reactions for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + non-specific control), and competitive binding (radioligand + membranes + varying concentrations of this compound).

-

Incubation: Incubate the plate at a specified temperature for a time sufficient to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) from the resulting curve. Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

This compound's molecular mechanism of action is multifaceted, involving the modulation of key inflammatory and cell survival signaling pathways. Its ability to inhibit the TLR4/NF-κB cascade provides a strong rationale for its observed anti-inflammatory properties. Furthermore, its predicted interactions with serotonergic and adrenergic receptors suggest a broader therapeutic potential, particularly in the central nervous system. The experimental protocols and data presented in this guide offer a foundation for further research into the precise molecular interactions of this compound and the development of novel therapeutics based on its unique pharmacological profile. Further studies are warranted to obtain specific quantitative binding and functional data for this compound at its putative GPCR targets to fully elucidate its mechanism of action.

Thaliporphine: A Potential Therapeutic Agent for Metabolic Syndrome - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic syndrome is a growing global health crisis characterized by a cluster of conditions including insulin (B600854) resistance, dyslipidemia, and central obesity, which significantly increases the risk of type 2 diabetes and cardiovascular disease. Current therapeutic strategies often involve polypharmacy with limited efficacy and potential side effects. Thaliporphine, a natural aporphine (B1220529) alkaloid, has emerged as a promising monotherapeutic agent with the potential to address multiple facets of metabolic syndrome. This technical guide provides a comprehensive overview of the existing preclinical evidence for this compound's therapeutic potential, focusing on its effects on glucose and lipid metabolism, and its putative mechanisms of action involving key signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals interested in the further investigation and potential clinical translation of this compound.

Introduction to this compound and Metabolic Syndrome

Metabolic syndrome is a complex pathophysiological state defined by a constellation of metabolic abnormalities.[1][2] While the precise etiology is multifactorial, insulin resistance is considered a core underlying feature.[3] The management of metabolic syndrome is challenging, often requiring a multi-drug approach to control its various components.[2]

This compound is an aporphine alkaloid that can be isolated from certain plant species.[4] Aporphine alkaloids are a class of natural products known for a wide range of pharmacological activities.[1] Preclinical studies have indicated that this compound possesses potent antihyperglycemic effects, suggesting its potential as a therapeutic agent for conditions associated with impaired glucose metabolism, such as metabolic syndrome.[4][5]

Effects on Glucose Metabolism

This compound has demonstrated significant effects on glucose homeostasis in preclinical models, primarily through its actions on insulin secretion and glucose utilization.

Antihyperglycemic Effects

In vivo studies using streptozotocin (B1681764) (STZ)-induced diabetic rat models, which mimic type 1 and type 2 diabetes, have shown that a bolus intravenous injection of this compound leads to a dose-dependent decrease in plasma glucose levels in both normal and diabetic rats.[4][5]

Table 1: Dose-Dependent Effect of this compound on Plasma Glucose Reduction in Normal and Diabetic Rats

| Animal Model | Dose (mg/kg, i.v.) | Plasma Glucose Reduction (%) |

| Normal Wistar Rats | 0.1 | Significant |

| 0.3 | 19.1 ± 2.2 | |

| 1.0 | Significant | |

| Nicotinamide-STZ-induced Diabetic Rats (NIDDM model) | 0.3 | 19.1 ± 3.5 |

| STZ-induced Diabetic Rats (IDDM model) | 0.3 | 11.7 ± 2.5 |

Data compiled from Chi et al. (2006).[4] Note: "Significant" indicates a statistically significant reduction was observed, but the exact percentage was not specified in the abstract.

Stimulation of Insulin Release

The hypoglycemic effect of this compound is, at least in part, attributable to its ability to stimulate insulin secretion from pancreatic β-cells.[4][5]

Table 2: Effect of this compound on Plasma Insulin Levels

| Animal Model | Treatment | Baseline Insulin (μIU/mL) | Post-treatment Insulin (μIU/mL) |

| Normal Wistar Rats | This compound (1.0 mg/kg, i.v.) | 7.7 ± 2.2 | 14.9 ± 2.3 |

| Nicotinamide-STZ-induced Diabetic Rats | This compound (1.0 mg/kg, i.v.) | 6.4 ± 2.3 | 15.2 ± 3.3 |

Data from Chi et al. (2006).[4]

Enhanced Glucose Utilization and Glycogen (B147801) Synthesis

This compound has been reported to significantly increase skeletal muscle glycogen synthesis in both normal and diabetic rats, indicating an enhancement of glucose uptake and utilization in peripheral tissues.[1][4] However, specific quantitative data on the percentage or fold increase in glycogen content are not yet available in the reviewed literature.

Effects on Lipid Metabolism

While direct studies on the effects of this compound on the lipid profiles of animal models with metabolic syndrome are limited, research on other aporphine alkaloids, such as nuciferine (B1677029) and dicentrine, suggests a potential class effect. These related compounds have been shown to reduce total cholesterol, triglycerides, and LDL cholesterol, while increasing HDL cholesterol in hyperlipidemic rats.[1] This suggests that this compound may also exert beneficial effects on dyslipidemia, a key component of metabolic syndrome, but further specific investigation is required.

Proposed Mechanisms of Action: Key Signaling Pathways

The precise molecular mechanisms underlying the therapeutic effects of this compound are still under investigation. However, based on the known pathophysiology of metabolic syndrome and the actions of other natural compounds, several key signaling pathways are likely to be involved.

AMP-Activated Protein Kinase (AMPK) Pathway

AMPK is a central regulator of cellular energy homeostasis.[6] Its activation in peripheral tissues like the liver and skeletal muscle promotes glucose uptake and fatty acid oxidation while inhibiting lipogenesis.[6][7] Many natural products with beneficial metabolic effects exert their action through AMPK activation. It is plausible that this compound may activate AMPK, leading to increased glucose uptake in skeletal muscle and suppression of hepatic glucose production.

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) Pathway

SREBP-1c is a key transcription factor that promotes lipogenesis in the liver.[8] Its overexpression is associated with hepatic steatosis, a common feature of metabolic syndrome. Inhibition of SREBP-1c is a therapeutic target for non-alcoholic fatty liver disease (NAFLD). Other aporphine alkaloids have been shown to down-regulate SREBP-1c.[1] It is hypothesized that this compound may also inhibit the SREBP-1c pathway, thereby reducing hepatic fat accumulation.

References

- 1. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Molecular Sciences Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo Nucifera Gaertn and Their Effects on Glucose Consumption in 3t3-l1 Adipocytes | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

Thaliporphine: A Journey from Traditional Medicine to Modern Pharmacology

An In-depth Technical Guide on the Discovery, History, and Scientific Evaluation of a Promising Aporphine (B1220529) Alkaloid

Introduction

Thaliporphine, a member of the aporphine class of isoquinoline (B145761) alkaloids, stands as a compelling example of a natural product with deep roots in traditional medicine and significant potential for modern therapeutic applications. This technical guide provides a comprehensive overview of the discovery and history of this compound, its origins in traditional medicinal plants, and the scientific investigations into its pharmacological properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of its molecular interactions.

Discovery and Initial Characterization

The discovery of this compound is credited to the pioneering work of Dr. S. Morris Kupchan and his colleagues in the field of natural product chemistry. Their systematic investigation of plant alkaloids with potential antitumor properties led to the first isolation and characterization of this compound.

First Isolation

This compound was first isolated from the roots and rhizomes of Thalictrum dasycarpum, a plant belonging to the Ranunculaceae family. The seminal work, published in the Journal of Pharmaceutical Sciences in 1967, detailed the meticulous process of its extraction and purification.

Structure Elucidation

The chemical structure of this compound was elucidated using a combination of classical chemical degradation techniques and modern spectroscopic methods. These included ultraviolet (UV) and infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These analyses established this compound as an aporphine alkaloid with a specific substitution pattern on its tetracyclic ring system.

Traditional Medicine Context

This compound is found in several plant genera that have a long history of use in various traditional medicine systems across the globe. The empirical knowledge of these cultures provided the initial clues that prompted scientific investigation into the bioactive constituents of these plants.

Plant Sources and Traditional Uses

| Plant Genus | Family | Traditional Medicine System | Traditional Uses |

| Thalictrum | Ranunculaceae | Traditional Chinese Medicine, Native American Medicine | Used to treat inflammation, pain, fever, and certain cancers.[1] |

| Hernandia | Hernandiaceae | Samoan Traditional Medicine | Employed in the treatment of cancer and other ailments.[2] |

| Corydalis | Papaveraceae | Traditional Chinese Medicine | Widely used for its analgesic properties to alleviate various types of pain.[3][4][5][6][7] |

Quantitative Data

The following table summarizes key quantitative data related to the isolation and biological activity of this compound as reported in early and subsequent studies.

| Parameter | Value | Plant Source | Reference |

| Yield from Initial Isolation | 0.02% | Thalictrum dasycarpum (roots and rhizomes) | Kupchan et al., 1967 |

| Antitumor Activity (KB cells) | ED₅₀ = 2.8 µg/mL | - | Kupchan et al., 1970[8] |

| Anti-inflammatory Activity | Significant reduction in serum TNF-α | - | [4] |

| Dopamine (B1211576) D1 Receptor Binding | Potent antagonist activity | - | [9][10] |

| Dopamine D2 Receptor Binding | Moderate antagonist activity | - | [2][9][11][12] |

Experimental Protocols

The following protocols are based on the methodologies described in the original discovery papers and subsequent related studies for the isolation and characterization of aporphine alkaloids.

Extraction and Isolation of this compound from Thalictrum dasycarpum

This protocol is a generalized representation based on the methods used by S. M. Kupchan's group for the isolation of Thalictrum alkaloids.

-

Plant Material Preparation: Dried and powdered roots and rhizomes of Thalictrum dasycarpum are used as the starting material.

-

Extraction: The powdered plant material is exhaustively extracted with methanol (B129727) at room temperature. The methanolic extract is then concentrated under reduced pressure.

-

Acid-Base Partitioning: The concentrated extract is acidified with 5% hydrochloric acid and filtered. The acidic aqueous solution is then washed with diethyl ether to remove non-alkaloidal components. The aqueous layer is then made basic with ammonium (B1175870) hydroxide (B78521) to a pH of 8-9 and extracted repeatedly with chloroform (B151607).

-

Chromatographic Separation: The chloroform extract, containing the crude alkaloids, is concentrated and subjected to column chromatography on alumina. The column is eluted with a gradient of chloroform and methanol.

-

Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC). These fractions are combined and further purified by preparative TLC or recrystallization to yield pure this compound.

Structure Elucidation Methods

-

Ultraviolet (UV) Spectroscopy: The UV spectrum of this compound in ethanol (B145695) is recorded to determine its absorption maxima, which is characteristic of the aporphine chromophore.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained to identify functional groups present in the molecule, such as hydroxyl and methoxy (B1213986) groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded to determine the chemical structure, including the number and arrangement of protons and carbon atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of this compound.

Signaling Pathways and Mechanisms of Action

This compound has been shown to exert its biological effects through various molecular mechanisms. The following diagrams illustrate some of the key signaling pathways influenced by this compound.

Antitumor Activity

The cytotoxic effects of this compound are believed to be mediated through the induction of apoptosis in cancer cells. While the precise mechanism is still under investigation, aporphine alkaloids are known to interfere with DNA synthesis and topoisomerase activity.

Analgesic and Anti-inflammatory Effects

The analgesic and anti-inflammatory properties of this compound are linked to its ability to act as a dopamine receptor antagonist and to modulate inflammatory signaling pathways.

Conclusion

This compound is a fascinating natural product with a rich history rooted in traditional medicine. The pioneering work of researchers like S. M. Kupchan paved the way for its scientific investigation, revealing its potential as an antitumor, analgesic, and anti-inflammatory agent. The detailed understanding of its chemical synthesis, biological activities, and mechanisms of action continues to evolve, highlighting the importance of exploring traditional knowledge for the discovery of novel therapeutic leads. Further research into the clinical applications of this compound and its derivatives is warranted to fully realize its therapeutic potential.

References

- 1. Antioxidant and Anticancer Aporphine Alkaloids from the Leaves of Nelumbo nucifera Gaertn. cv. Rosa-plena - PMC [pmc.ncbi.nlm.nih.gov]